![molecular formula C18H24N4O4 B14165495 methyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B14165495.png)
methyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]-, methyl ester typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps :
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine core structure.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced at the 5-position of the pyrrolo[2,3-b]pyridine ring through various functionalization reactions.
Attachment of the Piperazinyl Group: The piperazinyl group is attached to the core structure via nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester derivative.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
化学反应分析
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]-, methyl ester undergoes various chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]-, methyl ester has several scientific research applications, including :
Medicinal Chemistry: The compound is studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which is relevant in cancer therapy.
Biological Research: It is used in studies related to cell proliferation, migration, and apoptosis, particularly in cancer cell lines.
Drug Development: The compound serves as a lead compound for the development of new therapeutic agents targeting various diseases.
Chemical Biology: It is used as a tool compound to study biological pathways and molecular interactions.
作用机制
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]-, methyl ester involves its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and downstream signaling pathways . This inhibition leads to reduced cell proliferation, migration, and survival, making it a potential therapeutic agent for cancer treatment.
相似化合物的比较
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]-, methyl ester can be compared with other similar compounds, such as :
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the same core structure but differ in the functional groups attached, leading to variations in biological activity and therapeutic potential.
Pyrrolopyrimidine Compounds: These compounds have a similar pyrrolo core but with a pyrimidine ring, showing different biological activities and applications.
Pyrazolopyridine Derivatives: These compounds have a pyrazole ring fused to a pyridine ring, exhibiting distinct chemical and biological properties.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]-, methyl ester lies in its specific functional groups and their arrangement, which contribute to its potent FGFR inhibitory activity and potential therapeutic applications.
属性
分子式 |
C18H24N4O4 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC 名称 |
methyl 4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C18H24N4O4/c1-18(2,3)26-17(24)22-9-7-21(8-10-22)14-12-5-6-19-15(12)20-11-13(14)16(23)25-4/h5-6,11H,7-10H2,1-4H3,(H,19,20) |
InChI 键 |
NTQUOFOANXXUFH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=CNC3=NC=C2C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid;hydrate](/img/structure/B14165423.png)
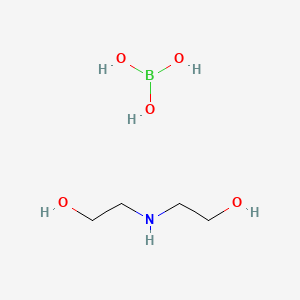
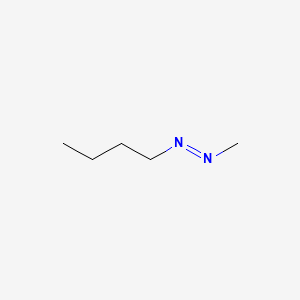


methyl]cyclopentanol](/img/structure/B14165457.png)
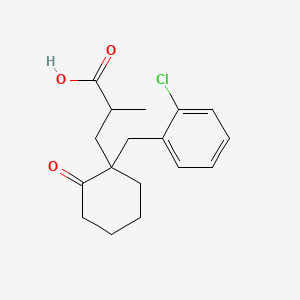
![2-[Amino(benzyl)amino]acetic acid](/img/structure/B14165466.png)
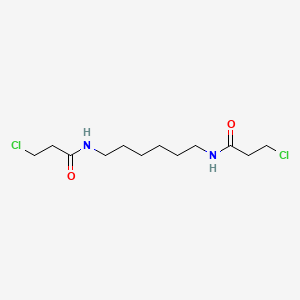

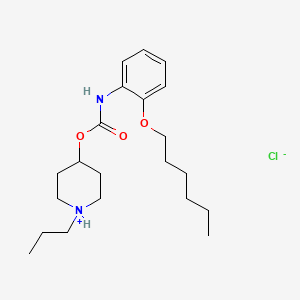

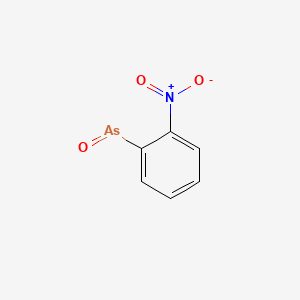
![3-Acetamidofuro[2,3-b]pyridine-2-carboxamide](/img/structure/B14165513.png)
